molecular formula C11H11NO3 B564448 Methyl 2-(2-oxoindolin-5-YL)acetate CAS No. 109737-05-5

Methyl 2-(2-oxoindolin-5-YL)acetate

Cat. No.: B564448
CAS No.: 109737-05-5
M. Wt: 205.213
InChI Key: KTOPVPVMLRSPHW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-oxoindolin-5-YL)acetate typically involves the reaction of indole derivatives with acetic acid and methanol under specific conditions. One common method includes the condensation of 2-oxoindoline with methyl bromoacetate in the presence of a base such as potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(2-oxoindolin-5-YL)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted indole derivatives, which can be further utilized in the synthesis of more complex molecules .

Comparison with Similar Compounds

Uniqueness: Methyl 2-(2-oxoindolin-5-YL)acetate is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

methyl 2-(2-oxo-1,3-dihydroindol-5-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-15-11(14)5-7-2-3-9-8(4-7)6-10(13)12-9/h2-4H,5-6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTOPVPVMLRSPHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC2=C(C=C1)NC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30697381
Record name Methyl (2-oxo-2,3-dihydro-1H-indol-5-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30697381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109737-05-5
Record name Methyl (2-oxo-2,3-dihydro-1H-indol-5-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30697381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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